molecular formula C27H30N2O4 B247866 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine

Cat. No.: B247866
M. Wt: 446.5 g/mol
InChI Key: JQNARIKHPZSFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and proliferation. By inhibiting this pathway, the compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine in lab experiments include its high potency and selectivity towards cancer cells, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, its limited solubility in aqueous solutions and potential toxicity to normal cells may limit its use in certain experiments.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine in various diseases. Future studies should focus on optimizing the synthesis method and improving the compound's solubility and bioavailability. Additionally, more studies are needed to investigate the compound's mechanism of action and potential toxicity in vivo.

Synthesis Methods

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine involves the reaction of 4-methoxybenzoyl chloride with 1-(3-hydroxy-4-methoxybenzyl)piperazine in the presence of a base, followed by the protection of the hydroxyl group with benzyl chloride.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, particularly breast cancer, by inhibiting the growth and proliferation of cancer cells.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H30N2O4/c1-31-24-11-9-23(10-12-24)27(30)29-16-14-28(15-17-29)19-22-8-13-25(32-2)26(18-22)33-20-21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3

InChI Key

JQNARIKHPZSFGR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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